Retention Index (RI) Separation from D-Mannitol hexa-TMS on Equivalent Stationary Phases
Under identical GC conditions on an RTX-5Sil capillary column (30 m × 0.25 mm i.d., 0.25 µm film, helium carrier, temperature-programmed), D-glucitol hexa-TMS elutes with a linear retention index (Van Den Dool and Kratz RI) of 1931.1, whereas D-mannitol hexa-TMS elutes at 1927.7, yielding a ΔRI of 3.4 index units [1]. On a DB-5MS column (10 m × 0.18 mm i.d., 0.18 µm film) the difference widens: D-glucitol hexa-TMS RI = 1935.1 versus D-mannitol hexa-TMS RI = 1925.8, a ΔRI of 9.3 units [1][2]. This magnitude of difference is sufficient for baseline or near-baseline resolution on standard capillary columns and permits unambiguous identification when retention-index libraries are used for automated peak annotation.
| Evidence Dimension | Linear retention index (Van Den Dool and Kratz RI, non-polar column, temperature ramp) |
|---|---|
| Target Compound Data | RI = 1931.1 (RTX-5Sil, Wagner et al. 2003); RI = 1935.1 (DB-5MS, Jonsson et al. 2005) |
| Comparator Or Baseline | D-Mannitol hexa-TMS (CAS 14317-07-8): RI = 1927.7 (RTX-5Sil, Wagner et al. 2003); RI = 1925.8 (DB-5MS, Jonsson et al. 2005) |
| Quantified Difference | ΔRI = 3.4 units (RTX-5Sil); ΔRI = 9.3 units (DB-5MS) |
| Conditions | RTX-5Sil: 30 m × 0.25 mm i.d., 0.25 µm film, 80–350 °C at 18 K/min. DB-5MS: 10 m × 0.18 mm i.d., 0.18 µm film, 70–320 °C at 40 K/min, helium carrier. |
Why This Matters
For procurement, this means that only the authentic D-glucitol hexa-TMS standard provides the correct retention-index anchor for sorbitol identification in complex matrices; using D-mannitol hexa-TMS as a substitute would shift the expected RI and cause false-negative or false-positive peak assignments in regulatory food, clinical, or environmental analyses.
- [1] Wagner, C.; Sefkow, M.; Kopka, J. Construction and application of a mass spectral and retention time index database generated from plant GC/EI-TOF-MS metabolite profiles. Phytochemistry 2003, 62, 887–900. https://doi.org/10.1016/S0031-9422(02)00703-3 View Source
- [2] Jonsson, P.; Johansson, A.I.; Gullberg, J.; Trygg, J.; Jiye, A.; Grung, B.; Marklund, S.; Sjöström, M.; Antti, H.; Moritz, T. High-throughput data analysis for detecting and identifying differences between samples in GC/MS-based metabolomic analyses. Anal. Chem. 2005, 77, 5635–5642. https://doi.org/10.1021/ac050601e View Source
